molecular formula C6H11ClN2O B3111143 (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride CAS No. 1820581-34-7

(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride

Cat. No.: B3111143
CAS No.: 1820581-34-7
M. Wt: 162.62 g/mol
InChI Key: TVNYXYCEXKTZRS-UHFFFAOYSA-N
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Description

(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a hexahydropyrrolo[3,4-c]pyrrolone core, which is a fused bicyclic system containing nitrogen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester or diketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced bicyclic compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for constructing bicyclic frameworks in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: The compound is also used in the development of specialty chemicals and materials. Its unique properties can be harnessed for creating novel materials with specific functions.

Comparison with Similar Compounds

  • (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
  • (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one acetate
  • (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one sulfate

Uniqueness: (3a

Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-3-7-1-4(5)2-8-6;/h4-5,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNYXYCEXKTZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Reactant of Route 2
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Reactant of Route 3
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Reactant of Route 4
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Reactant of Route 5
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Reactant of Route 6
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride

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